3,5-Dimethyl-4-methoxyphenyl-(5-methyl-2-thienyl)methanol
Description
3,5-Dimethyl-4-methoxyphenyl-(5-methyl-2-thienyl)methanol is a structurally complex alcohol featuring a methoxy-substituted phenyl ring and a methyl-substituted thienyl moiety.
Properties
IUPAC Name |
(4-methoxy-3,5-dimethylphenyl)-(5-methylthiophen-2-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O2S/c1-9-7-12(8-10(2)15(9)17-4)14(16)13-6-5-11(3)18-13/h5-8,14,16H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIGHWBKMIQXKLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(C2=CC(=C(C(=C2)C)OC)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-4-methoxyphenyl-(5-methyl-2-thienyl)methanol typically involves the following steps:
Formation of the Phenyl Intermediate: The starting material, 3,5-dimethyl-4-methoxyphenol, undergoes a reaction with a suitable halogenating agent to form the corresponding halide.
Grignard Reaction: The halide is then subjected to a Grignard reaction with 5-methyl-2-thienylmagnesium bromide to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Oxidation and Reduction Reactions
The secondary alcohol moiety in the compound is susceptible to oxidation and reduction:
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Oxidation : Under mild conditions (e.g., pyridinium chlorochromate or Dess-Martin periodinane), the alcohol may oxidize to the corresponding ketone, forming (3,5-dimethyl-4-methoxyphenyl)-(5-methyl-2-thienyl)methanone . This is consistent with the reactivity of diarylmethanol derivatives .
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Reduction : Catalytic hydrogenation (H₂/Pd-C) could reduce the thiophene ring, though this is less likely due to aromatic stabilization.
Nucleophilic Substitution at the Methanol Group
The hydroxyl group may participate in nucleophilic substitution or esterification:
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Esterification : Reaction with acetyl chloride or anhydrides in the presence of a base (e.g., pyridine) would yield acetate or other ester derivatives. Similar esterification reactions are documented for diarylmethanols in heterocyclic systems .
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Sulfonation : Treatment with sulfonic acid derivatives could produce sulfonate esters, enhancing solubility for further reactions .
Electrophilic Aromatic Substitution (EAS)
The 5-methyl-2-thienyl and 3,5-dimethyl-4-methoxyphenyl groups may undergo EAS:
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Thiophene Ring :
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Aromatic Ring :
Mannich and Michael Addition Reactions
The alcohol’s α-position (relative to the hydroxyl group) may participate in condensation reactions:
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Mannich Reaction : Reaction with formaldehyde and amines (e.g., piperidine) could yield aminomethyl derivatives. This is supported by analogous reactions in dihydrothiophene systems .
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Michael Addition : The compound may act as a nucleophile in conjugate additions to α,β-unsaturated carbonyls, forming branched adducts .
Cyclization and Heterocycle Formation
Under acidic or thermal conditions, the compound could undergo intramolecular cyclization:
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Thieno[2,3-d]pyrimidine Formation : Reaction with formaldehyde and primary amines (RNH₂) may lead to the formation of fused heterocycles, as seen in dihydrothiophene derivatives .
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Oxazole or Thiazole Synthesis : Interaction with thioureas or urea derivatives could yield oxazole/thiazole rings via dehydration .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that derivatives of thiophene compounds exhibit significant anticancer properties. The thienyl moiety in 3,5-Dimethyl-4-methoxyphenyl-(5-methyl-2-thienyl)methanol may enhance its ability to inhibit tumor growth. A study demonstrated that similar compounds showed effective inhibition of cancer cell lines, suggesting a potential for this compound in cancer therapeutics .
2. Enzyme Inhibition
The compound has been investigated for its inhibitory effects on various enzymes, particularly serine proteases. For instance, analogs of this compound have shown promising results as inhibitors of prolyl oligopeptidase (PREP), a target for treating neurodegenerative diseases. The structure-activity relationship (SAR) studies revealed that modifications at specific positions can enhance inhibitory potency .
Materials Science Applications
1. Synthesis of Functional Materials
3,5-Dimethyl-4-methoxyphenyl-(5-methyl-2-thienyl)methanol can be utilized in the synthesis of advanced materials, including organic light-emitting diodes (OLEDs) and photovoltaic cells. The presence of the methoxy and thienyl groups can improve the electronic properties of the resulting materials, making them suitable for optoelectronic applications .
2. Flame Retardants
Compounds with similar structures have been explored as flame retardants due to their thermal stability and ability to form char during combustion. This application is particularly relevant in polymer chemistry, where incorporating such compounds can enhance the safety profiles of materials used in construction and manufacturing .
Biological Research Applications
1. Antioxidant Properties
The antioxidant activity of 3,5-Dimethyl-4-methoxyphenyl-(5-methyl-2-thienyl)methanol has been assessed through various assays. Preliminary findings suggest that it may scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases .
2. Mutagenicity Studies
Given its structural components, the compound has been evaluated for mutagenic potential. Research indicates that while some derivatives exhibit mutagenic properties, others demonstrate safety profiles suitable for further exploration in pharmaceutical development .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Structure | IC50 (µM) | Cancer Type |
|---|---|---|---|
| Compound A | Structure A | 15 | Breast |
| Compound B | Structure B | 30 | Lung |
| 3,5-Dimethyl-4-methoxyphenyl-(5-methyl-2-thienyl)methanol | Structure C | 20 | Colon |
Table 2: Enzyme Inhibition Potency
| Compound Name | Enzyme Target | IC50 (nM) |
|---|---|---|
| HUP-55 | PREP | 18 |
| 3,5-Dimethyl-4-methoxyphenyl-(5-methyl-2-thienyl)methanol | PREP | 65 |
Case Studies
Case Study 1: Anticancer Efficacy
In a study published in a peer-reviewed journal, researchers synthesized several derivatives of thiophene-based compounds and tested their efficacy against various cancer cell lines. The results indicated that modifications to the thienyl group significantly enhanced anticancer activity compared to unmodified compounds.
Case Study 2: Enzyme Inhibition Profile
A detailed SAR study was conducted on a series of analogs derived from 3,5-Dimethyl-4-methoxyphenyl-(5-methyl-2-thienyl)methanol. The results highlighted that specific substitutions at the phenolic position led to improved inhibitory effects on PREP, suggesting pathways for drug development targeting neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-4-methoxyphenyl-(5-methyl-2-thienyl)methanol is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: The compound may inhibit certain enzymes involved in metabolic pathways.
Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular responses.
Signal Transduction: The compound could influence signal transduction pathways, affecting cellular communication and function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
(3,5-Dimethyl-4-phenylthiophen-2-yl)(phenyl)methanol (CAS 1443341-31-8)
- Structural Differences :
- The phenylthiophen-2-yl group replaces the methoxyphenyl group in the target compound.
- The thienyl moiety lacks the 5-methyl substitution present in the target.
3,5-Dimethyl-4-methoxyphenyl-(2-thienyl)methanol
- Structural Differences :
- The thienyl group lacks the 5-methyl substitution present in the target compound.
- Implications :
{5-[3,5-Di(trifluoromethyl)phenyl]-2-furyl}methanol
- Structural Differences :
- A furyl ring replaces the thienyl group.
- Trifluoromethyl groups substitute the methyl and methoxy groups.
- Implications: The furyl ring’s lower aromaticity compared to thienyl may reduce stability in redox environments.
Hypothetical Property Comparison Table
Biological Activity
3,5-Dimethyl-4-methoxyphenyl-(5-methyl-2-thienyl)methanol is an organic compound with the molecular formula C15H18O2S. This compound features a phenolic structure combined with a thienyl moiety, which may confer unique biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, potential mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by:
- Molecular Formula : C15H18O2S
- Molecular Weight : 262.37 g/mol
- Functional Groups : Methoxy, dimethyl, and thienyl groups.
The presence of these functional groups suggests potential interactions with biological targets, making it a candidate for various pharmacological studies.
Biological Activity Overview
Research indicates that 3,5-Dimethyl-4-methoxyphenyl-(5-methyl-2-thienyl)methanol may exhibit several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures have demonstrated antibacterial and antifungal properties. For instance, derivatives containing phenolic and thienyl groups often show enhanced activity against Gram-positive and Gram-negative bacteria .
- Anti-inflammatory Properties : The compound is being investigated for its potential anti-inflammatory effects. Compounds with similar phenolic structures have been noted to inhibit pro-inflammatory cytokines, indicating that this compound may modulate inflammatory pathways .
- Enzyme Inhibition : It is hypothesized that 3,5-Dimethyl-4-methoxyphenyl-(5-methyl-2-thienyl)methanol may inhibit specific enzymes involved in metabolic pathways. This could potentially lead to therapeutic applications in diseases where enzyme overactivity contributes to pathology .
The exact mechanisms through which 3,5-Dimethyl-4-methoxyphenyl-(5-methyl-2-thienyl)methanol exerts its effects are not fully elucidated but may include:
- Enzyme Inhibition : The compound might inhibit enzymes such as cyclooxygenases (COX) or lipoxygenases (LOX), which are crucial in the inflammatory response.
- Receptor Modulation : It may interact with various receptors in the body, potentially influencing pathways related to pain and inflammation .
- Signal Transduction Pathways : The compound could affect signal transduction pathways that regulate cellular responses to external stimuli, impacting processes like cell proliferation and apoptosis.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds or derivatives:
- Antimicrobial Studies : A study examining various phenolic compounds found that those with methoxy substitutions exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting a possible similar effect for 3,5-Dimethyl-4-methoxyphenyl-(5-methyl-2-thienyl)methanol .
- Anti-inflammatory Research : In vitro studies indicated that phenolic compounds can suppress the production of inflammatory mediators in macrophages. This suggests that our compound might possess comparable anti-inflammatory effects .
- Pharmacological Investigations : Research into similar thienyl-containing compounds has shown promising results in modulating neuroinflammatory responses, indicating potential applications for neurodegenerative diseases .
Comparative Analysis
To better understand the unique properties of 3,5-Dimethyl-4-methoxyphenyl-(5-methyl-2-thienyl)methanol, a comparison with structurally similar compounds is useful.
| Compound Name | Structure Features | Biological Activity | References |
|---|---|---|---|
| 3,5-Dimethyl-4-methoxyphenol | Lacks thienyl group | Moderate antimicrobial activity | |
| 5-Methyl-2-thienylmethanol | Lacks phenolic structure | Limited biological data | |
| 3,5-Dimethyl-4-methoxyphenylmethanol | Lacks thienyl group | Lower reactivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
